(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a chiral amino acid derivative primarily utilized in peptide synthesis and other chemical applications. The compound features a fluorene-derived protecting group, which is significant in the context of solid-phase peptide synthesis. Its molecular formula is with a molecular weight of approximately 381.47 g/mol. The compound is classified under the category of amino acids and derivatives, specifically those that are protected for use in synthetic chemistry.
This compound is sourced from various chemical suppliers, including WuXi TIDES and Sigma-Aldrich, which provide it in different purities and quantities. The chemical is classified under the CAS number 1998613-43-6 and falls into the broader category of peptide building blocks, essential for constructing complex peptides and proteins in research and pharmaceutical applications .
The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves several steps:
Technical details regarding reaction conditions, catalysts, and solvents are often proprietary or vary based on laboratory protocols .
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid participates in various chemical reactions typical of amino acids:
These reactions are crucial for synthesizing peptides with specific sequences and functionalities .
The mechanism of action for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid primarily revolves around its role in peptide synthesis:
Relevant data on melting point, boiling point, and density are often not disclosed by suppliers but are essential for practical handling and application .
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid finds extensive use in:
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a cornerstone protecting group for amine functionality in peptide synthesis, particularly for non-natural amino acids like (S)-2-amino-4-ethyl-hexanoic acid. This acid-labile group exhibits orthogonal stability to tert-butyl-based side-chain protection, enabling its selective removal under basic conditions (typically 20% piperidine in dimethylformamide) without compromising other protected functional groups. The Fmoc moiety is introduced via reaction of the amino acid’s α-amine with Fmoc chloride (Fmoc-Cl) or Fmoc-O-succinimidyl carbonate (Fmoc-OSu) in the presence of a base like sodium carbonate. However, conventional Fmoc-OSu reagents risk Lossen rearrangement, generating Fmoc-β-alanine (Fmoc-β-Ala-OH) and Fmoc-β-Ala-AA-OH impurities that compromise peptide purity [3] [6].
Table 1: Comparison of Fmoc-Protecting Reagents for (S)-2-amino-4-ethyl-hexanoic Acid Functionalization
Reagent | Reaction Rate | Impurity Profile | Purity Impact |
---|---|---|---|
Fmoc-OSu | Fast | Fmoc-β-Ala-OH (≤10%) | Severe |
Fmoc-OPhth (Fmoc-O-phthalimide) | Moderate | <0.1% side products | Minimal |
Fmoc-Cl | Very Fast | Dipeptide adducts | Moderate |
Recent advances mitigate these issues through novel reagents like Fmoc-O-phthalimide (Fmoc-OPhth), which suppresses β-alanine formation by eliminating the succinimide moiety prone to rearrangement. This approach yields (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid with >99.5% purity—critical for solid-phase peptide synthesis (SPPS) where even 0.1% acetic acid contamination causes chain termination [3] [6]. Post-functionalization purification via silica chromatography or recrystallization ensures elimination of residual dibenzofulvene byproducts, preserving enantiomeric integrity (>99.9% ee) confirmed by chiral GC-MS [5] [6].
The C4-ethyl branch in (S)-2-amino-4-ethyl-hexanoic acid introduces significant synthetic complexity due to the creation of a chiral center. Industrial routes to analogous ethyl-substituted alkanoates (e.g., 2-ethylhexanoic acid) begin with propylene hydroformylation to butyraldehyde, followed by aldol condensation and hydrogenation [7]. However, enantioselective synthesis mandates chiral auxiliaries or asymmetric catalysis. Evans’ oxazolidinone methodology enables stereocontrol during alkylation: the carboxylate of 2-aminohexanoic acid is protected as a benzyl ester, while the α-amine is masked with a chiral auxiliary. Ethylation at C4 using ethyl iodide/Cu(OTf)₂ achieves diastereomeric ratios >95:5, governed by the auxiliary’s shielding effect [9].
Alternative pathways employ enzymatic resolution using Candida antarctica lipase B to hydrolyze racemic ethyl-hexanoic esters, enriching the (S)-enantiomer to >98% ee. The resolved acid is then coupled to Fmoc-protection via mixed anhydride methods (isobutyl chloroformate/N-methylmorpholine), avoiding racemization at the α-center [5] [9]. X-ray crystallography confirms the (S)-configuration in final products, with the ethyl group adopting a gauche conformation relative to the carboxylate—a topology that enhances peptide backbone rigidity [9].
Table 2: Stereoselective Routes to Ethyl-Substituted Hexanoic Acid Derivatives
Method | Key Reagents/Conditions | Stereoselectivity | Yield |
---|---|---|---|
Evans Auxiliary | Chiral oxazolidinone, EtI, Cu(OTf)₂ | >95:5 dr | 65–70% |
Enzymatic Resolution | Lipase B, vinyl acetate, pH 7.0 | >98% ee | 40–45%* |
Asymmetric Hydrogenation | Rh-(S)-BINAP catalyst, H₂ (50 atm) | 90% ee | 85% |
*Yield reflects resolved enantiomer after recycling
Incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid into peptide chains demands optimized coupling to minimize epimerization and maximize efficiency. The steric bulk of the C4-ethyl group impedes nucleophilic attack by adjacent amino acids, necessitating activated ester protocols. Pre-activation with O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or ethyl cyano(hydroxyimino)acetate (Oxyma)/diisopropyl carbodiimide (DIC) in dimethylformamide achieves near-quantitative coupling yields (>98%) within 30 minutes, as monitored by ninhydrin tests [6] [9].
Critical to success is backbone protection during segment condensation. Pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) groups suppress aspartimide formation when the ethyl-hexanoic residue precedes serine/glycine. Microwave-assisted coupling (25 W, 45°C) further enhances kinetics, reducing reaction times by 60% without racemization [6]. Post-coupling, exhaustive dimethylformamide washes remove residual activated species, preventing sequence truncation. Liquid chromatography-mass spectrometry (LC-MS) of model peptides (e.g., H-Val-(S-EthHex)-Ala-OH) confirms >99% sequence fidelity when using 1.5 equivalents of Oxyma/DIC versus 85% with N,N′-dicyclohexylcarbodiimide (DCC) alone [6] [9].
Fmoc removal from (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid hinges on base-mediated β-elimination, generating dibenzofulvene and the free amine. Kinetic studies reveal piperidine (20% in dimethylformamide) deprotects the compound in <3 minutes—slower than standard amino acids (e.g., Fmoc-glycine: 1 minute)—due to steric hindrance from the ethyl side chain [6]. Alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2% in dimethylformamide) accelerate cleavage but risk alkylative side reactions with the dibenzofulvene intermediate, yielding N-piperidine adducts that reduce peptide purity by 5–10% [6].
Deprotection Byproduct Formation Pathways:
Notably, the ethyl substituent does not participate in elimination under these conditions, preserving the chiral center’s integrity. Quantitative in situ Fourier transform infrared (FTIR) spectroscopy confirms complete Fmoc removal by monitoring the 1710 cm⁻¹ carbonyl disappearance. Post-deprotection, immediate neutralization with acetic acid prevents aspartimide formation in downstream acidic residues [3] [6]. For industrial-scale SPPS, continuous-flow reactors with immobilized piperidine resins enable near-stoichiometric deprotection, reducing solvent waste by 70% while maintaining >99% amine liberation efficiency [6].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4